

Independent Verification of MDAI's Receptor Binding Profile: A Comparative Guide

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Compound of Interest

Compound Name: MDAI

Cat. No.: B1180724

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This guide provides an objective comparison of the receptor binding profile of 5,6-Methylenedioxy-2-aminoindane (**MDAI**) with structurally and functionally related compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of **MDAI**'s pharmacological characteristics. All quantitative data is summarized in tables, and detailed methodologies for key experiments are provided.

Receptor Binding Affinity Data

The following table summarizes the in vitro binding affinities (K_i or IC_{50} in nM) of **MDAI** and comparable compounds for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), as well as key serotonin and adrenergic receptors. Lower values indicate a higher affinity of the compound for the receptor or transporter.

Compound	SERT (IC50/ Ki, nM)	DAT (IC50/ Ki, nM)	NET (IC50/ Ki, nM)	α 2A (Ki, nM)	α 2B (Ki, nM)	α 2C (Ki, nM)	5-HT2A (Ki, nM)	5-HT2B (Ki, nM)
MDAI	512[1]	5,920[1]	1,426[1]	322[2]	1121[2]	322[2]	High Affinity[2]	High Affinity[2]
MDMA	390	1,500	660	-	-	-	-	-
2-AI	-	Selective Substrate[3]	Selective Substrate[3]	134	211	41	-	-
5-MeO-AI	6-fold lower potency than SERT[3]	20-fold lower potency than SERT[3]	Modest preference for SERT[3]	-	-	-	-	Moderate Affinity[3]
MMAI	Highly Selective[3]	100-fold lower potency than SERT[3]	100-fold lower potency than SERT[3]	-	-	-	-	Moderate Affinity[3]

Data for MDMA, 2-AI, 5-MeO-AI, and MMAI are included for comparative purposes. A dash (-) indicates that specific quantitative data was not readily available in the searched literature.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general method for determining the affinity of a test compound (like **MDAI**) for the serotonin, dopamine, and norepinephrine transporters using a competitive

radioligand binding assay.

Materials:

- Cell membranes prepared from cells expressing the human recombinant serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).
- Radioligand specific for each transporter:
 - SERT: [³H]Citalopram or [¹²⁵I]RTI-55
 - DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
 - NET: [³H]Nisoxetine or [¹²⁵I]RTI-55
- Test compound (e.g., **MDAI**) at various concentrations.
- Non-specific binding control (a high concentration of a known transporter inhibitor, e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation counter and scintillation fluid.

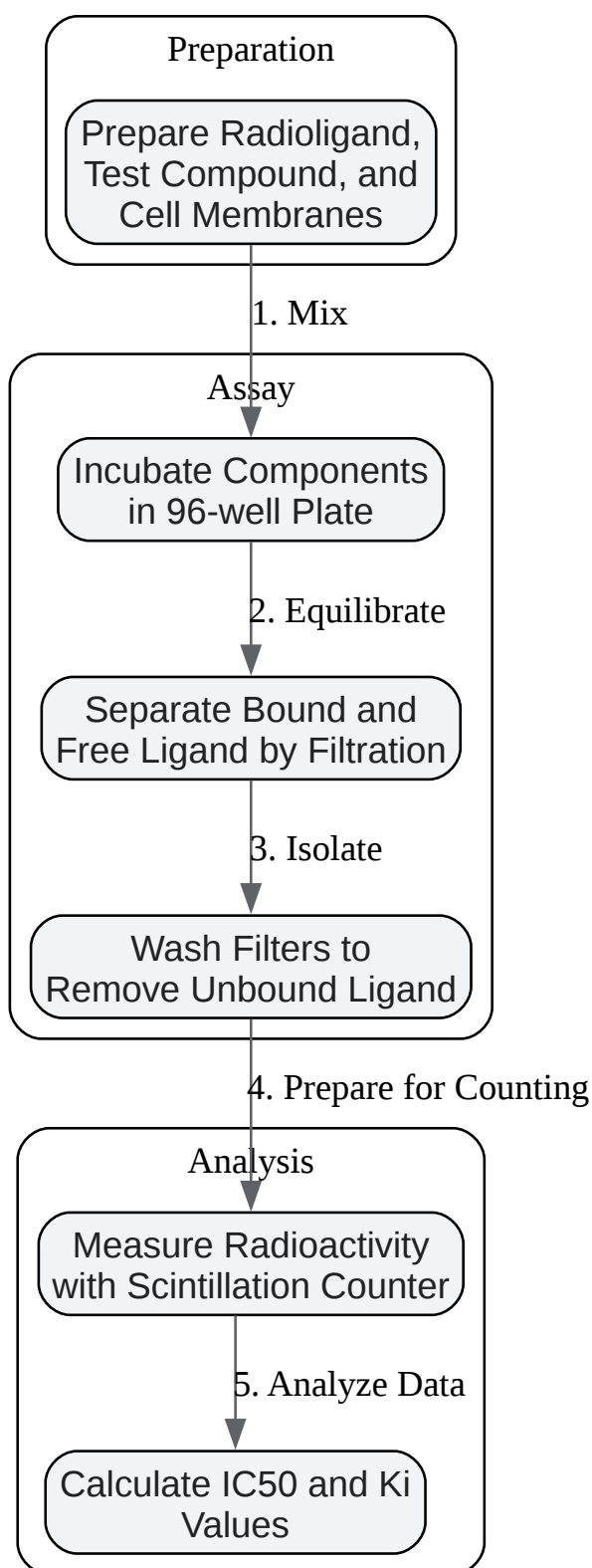
Procedure:

- Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.
- Assay Setup: In a 96-well microplate, add the following to each well:
 - Assay buffer
 - Cell membranes
 - Radioligand at a concentration near its K_d value.

- Either the test compound at varying concentrations, buffer only (for total binding), or the non-specific binding control.
- Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
- Termination of Assay: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
 - Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

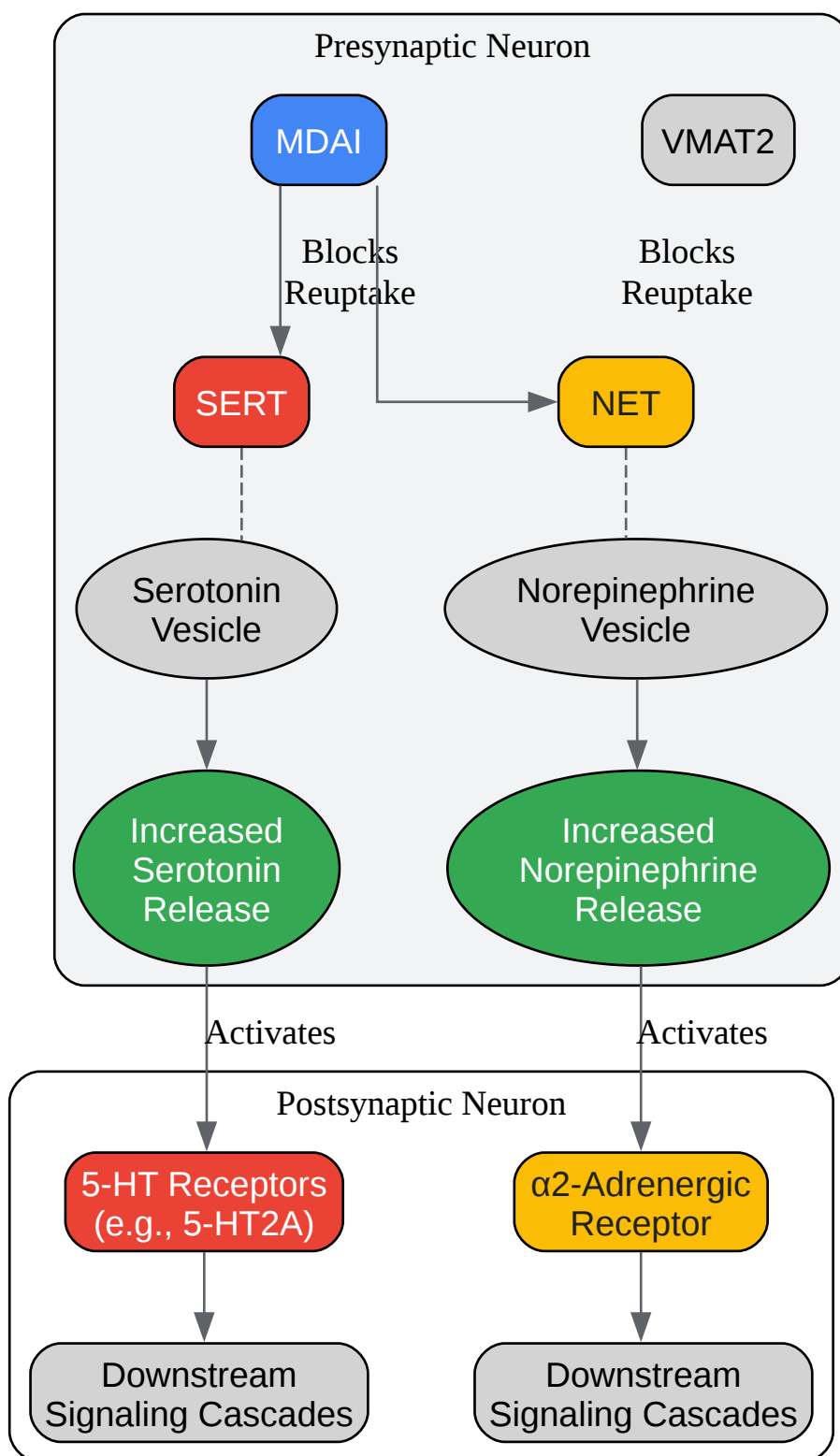
Visualizations

Below are diagrams illustrating key concepts related to the receptor binding profile of **MDAI**.



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Radioligand Binding Assay Workflow



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*Simplified **MDAI** Signaling Pathways*

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